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Compound of Interest

2-Fluoro-5-methylbenzene-1,4-
Compound Name:
diamine

Cat. No.: B1442350

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-methylbenzene-
1,4-diamine

Introduction

2-Fluoro-5-methylbenzene-1,4-diamine is an aromatic amine whose structural features—a
fluorinated benzene ring with two amine groups and a methyl substituent—make it a molecule
of significant interest in synthetic and medicinal chemistry. The strategic placement of a fluorine
atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity
to biological targets, attributes highly sought after in drug development.[1] This guide provides
a comprehensive overview of the core physicochemical properties of this compound, offering
both established data and validated protocols for its empirical determination. This document is
intended for researchers, scientists, and drug development professionals who require a deep
technical understanding of this versatile chemical intermediate.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation for all physicochemical
analysis.

Table 1: Core Compound Identifiers
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Identifier Value Source

2-fluoro-5-methylbenzene-

IUPAC Name 1.4-diamine [2]
CAS Number 1141669-41-1 [21[3][4]
Molecular Formula C7HoFN:2 [5]
Molecular Weight 140.16 g/mol [5]

| MDL Number | MFCD11656784 |[5] |

The structure of 2-Fluoro-5-methylbenzene-1,4-diamine features a p-phenylenediamine
scaffold. The fluorine atom at the 2-position and the methyl group at the 5-position introduce
electronic and steric modifications that distinguish it from simpler diamines. These substitutions
are critical for its utility as a building block in creating more complex molecules with tailored
properties.[5]

Caption: Chemical structure of 2-Fluoro-5-methylbenzene-1,4-diamine.

Core Physicochemical Properties

The following sections detail the essential physicochemical properties. Where specific
experimental data for this compound is not publicly available, standardized, field-proven
protocols for their determination are provided.

Melting Point

The melting point is a critical indicator of purity and lattice energy. For crystalline solids, a sharp
melting range typically signifies high purity.

Table 2: Melting Point Data

Property Value

) ) Not available in cited literature. To be
Melting Point . )
determined experimentally.
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| Appearance | Expected to be a solid, potentially a light brown powder.[6] |

o Sample Preparation: Ensure the compound is crystalline and thoroughly dry. Grind a small
amount into a fine powder.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3
mm. The packing density is crucial for accurate heat transfer.

o Apparatus Setup: Place the loaded capillary into a calibrated digital melting point apparatus.
e Measurement:
o Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary, approximate determination.

o For the precise measurement, use a fresh sample and set a slow ramp rate (1-2 °C/min)
starting from approximately 20 °C below the estimated melting point.

o Data Recording: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes liquid (completion). A pure compound
should have a melting range of <2 °C.

Boiling Point

The boiling point provides insight into the volatility of a compound, which is influenced by its
molecular weight and intermolecular forces.

Table 3: Boiling Point Data

Property Value

| Boiling Point | Not available in cited literature. To be determined experimentally. |

Given the likely high boiling point and the small quantities typical in research, a microscale
method is appropriate.

e Apparatus: Place a small amount of the liquid sample (or melted solid) into a small test tube.
Attach this tube to a thermometer.
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o Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with its open
end down.

e Heating: Heat the assembly in a heating block or oil bath.

e Observation: As the liquid heats, air will bubble out of the inverted capillary. The boiling point
is the temperature at which, upon slight cooling, the liquid is drawn back into the capillary
tube. This occurs when the external pressure equals the vapor pressure of the substance.

e Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling
point should be corrected using a nomograph or the Clausius-Clapeyron relation.

Solubility

Solubility is a critical parameter for drug development, affecting formulation, bioavailability, and
assay development. A gualitative and quantitative assessment is necessary.

Table 4: Solubility Profile

Solvent Qualitative Solubility Quantitative Solubility
Water To be determined To be determined
Methanol Likely soluble To be determined

DMSO Likely soluble To be determined

| Dichloromethane | To be determined | To be determined |

o Sample Preparation: Add an excess amount of the solid compound to a known volume of the
desired solvent (e.g., water, PBS buffer, organic solvent) in a sealed vial. The excess solid
ensures that saturation is achieved.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached.

e Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
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e Quantification: Carefully withdraw a known volume of the supernatant. Dilute it appropriately
and analyze the concentration of the dissolved compound using a calibrated analytical
method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

o Calculation: The solubility is calculated from the measured concentration and the dilution
factor.

Spectroscopic and Chromatographic Profile

Spectroscopic and chromatographic data are essential for structural confirmation and purity
assessment.
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Caption: Workflow for comprehensive physicochemical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the two amine (-NHz) protons, and the methyl (-CHs) protons. The aromatic protons
will exhibit splitting patterns (coupling) influenced by each other and by the fluorine atom.
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The amine protons may appear as broad singlets and their chemical shift can be
concentration and solvent dependent.

e 13C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven
carbon atoms in the molecule. The carbon atoms bonded to fluorine will show a
characteristic large one-bond coupling (*JCF).

e 19F NMR: The fluorine NMR will show a single resonance, likely a multiplet due to coupling
with adjacent aromatic protons.

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., DMSO-de or CDCIs). The choice of solvent is critical; DMSO-de is often preferred for
amines as it slows down proton exchange, allowing for sharper NH signals.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), for chemical shift referencing (0.00 ppm).

e Acquisition: Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
Standard pulse programs for 1H, 13C, and *°F should be used.

» Data Processing: Process the raw data (Free Induction Decay) by applying Fourier
transformation, phase correction, and baseline correction. Integrate the signals in the *H
spectrum to determine proton ratios.

Mass Spectrometry (MS)

MS provides information about the mass-to-charge ratio, confirming the molecular weight and
elemental composition.

o Expected Mass: The exact mass of the [M+H]* ion would be approximately 141.0826 Da.
High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C7HsFN-2) to
within a few parts per million (ppm).

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable
solvent like methanol or acetonitrile.

o Chromatography: Inject the sample onto an HPLC system coupled to the mass
spectrometer. A C18 reversed-phase column is typically used with a gradient of water and
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acetonitrile (both often containing 0.1% formic acid to facilitate ionization). This step
separates the compound from any potential impurities.

« lonization: Use an appropriate ionization source, such as Electrospray lonization (ESI) in
positive mode, which is effective for protonating amines.

o Detection: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Applications and Relevance in Drug Development

2-Fluoro-5-methylbenzene-1,4-diamine serves as a key intermediate in the synthesis of a
variety of value-added compounds.[5]

» Pharmaceuticals: The diamine functionality allows it to be a precursor for heterocyclic ring
systems common in many drug scaffolds. The fluorine atom can block metabolic oxidation at
that position, potentially increasing the half-life of a drug candidate.[1]

e Agrochemicals: Similar to pharmaceuticals, its structure can be incorporated into novel
pesticides and herbicides where metabolic stability and target affinity are crucial.[5]

e Dyes and Pigments: It is used in the synthesis of dyes, particularly for hair dyes, where the
fluorine can improve color fastness and stability.[5]

Safety and Handling

Proper handling is essential when working with any chemical compound.

o Hazard Statements: The compound is associated with hazard statements H302 (Harmful if
swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May
cause respiratory irritation).[2]

¢ Signal Word: Warning.[2]

o Handling Recommendations: Work in a well-ventilated fume hood. Wear appropriate
personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-
resistant gloves.
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» Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
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Email: info@benchchem.com
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